

Spectroscopic Analysis of 2-Iodo-1-trityl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-1-trityl-1H-imidazole**

Cat. No.: **B1298042**

[Get Quote](#)

Disclaimer: Direct experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spec) for **2-Iodo-1-trityl-1H-imidazole** is not readily available in public scientific databases based on the conducted search. This guide, therefore, presents predicted spectroscopic characteristics and generalized experimental protocols based on data from structurally analogous compounds. This information is intended for researchers, scientists, and drug development professionals.

Introduction

2-Iodo-1-trityl-1H-imidazole is a heterocyclic organic compound containing an imidazole ring substituted with an iodine atom at the 2-position and a bulky trityl (triphenylmethyl) group at the 1-position. The trityl group is often used as a protecting group for nitrogen atoms in heterocyclic systems due to its steric bulk, which can also influence the spectroscopic properties of the molecule. The presence of iodine, a heavy halogen, will also have characteristic effects, particularly in mass spectrometry. This document provides a predictive overview of the key spectroscopic data for this compound and outlines the standard methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-Iodo-1-trityl-1H-imidazole**. These predictions are based on the analysis of similar compounds, including N-tritylated imidazoles and 2-iodoimidazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.30 - 7.50	Multiplet	15H	Ar-H (Trityl group)
~ 7.10	Doublet	1H	H-5 (Imidazole ring)
~ 6.90	Doublet	1H	H-4 (Imidazole ring)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 142.0	Ar-C (Quaternary, Trityl)
~ 129.8	Ar-CH (Trityl)
~ 128.5	Ar-CH (Trityl)
~ 128.0	Ar-CH (Trityl)
~ 129.0	C-5 (Imidazole ring)
~ 122.0	C-4 (Imidazole ring)
~ 85.0	C-2 (Iodo-substituted)
~ 76.0	Quaternary C (Trityl)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 1600, 1490, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~ 1520	Medium	Imidazole ring C=N stretch
~ 1220	Strong	C-N stretch
~ 750, 700	Strong	Aromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
436	~ 50	[M] ⁺ (Molecular ion)
243	100	[C(C ₆ H ₅) ₃] ⁺ (Trityl cation) - Base Peak
309	Moderate	[M - I] ⁺
165	Moderate	[C ₁₃ H ₉] ⁺ (Fluorenyl cation fragment from Trityl)

Experimental Protocols

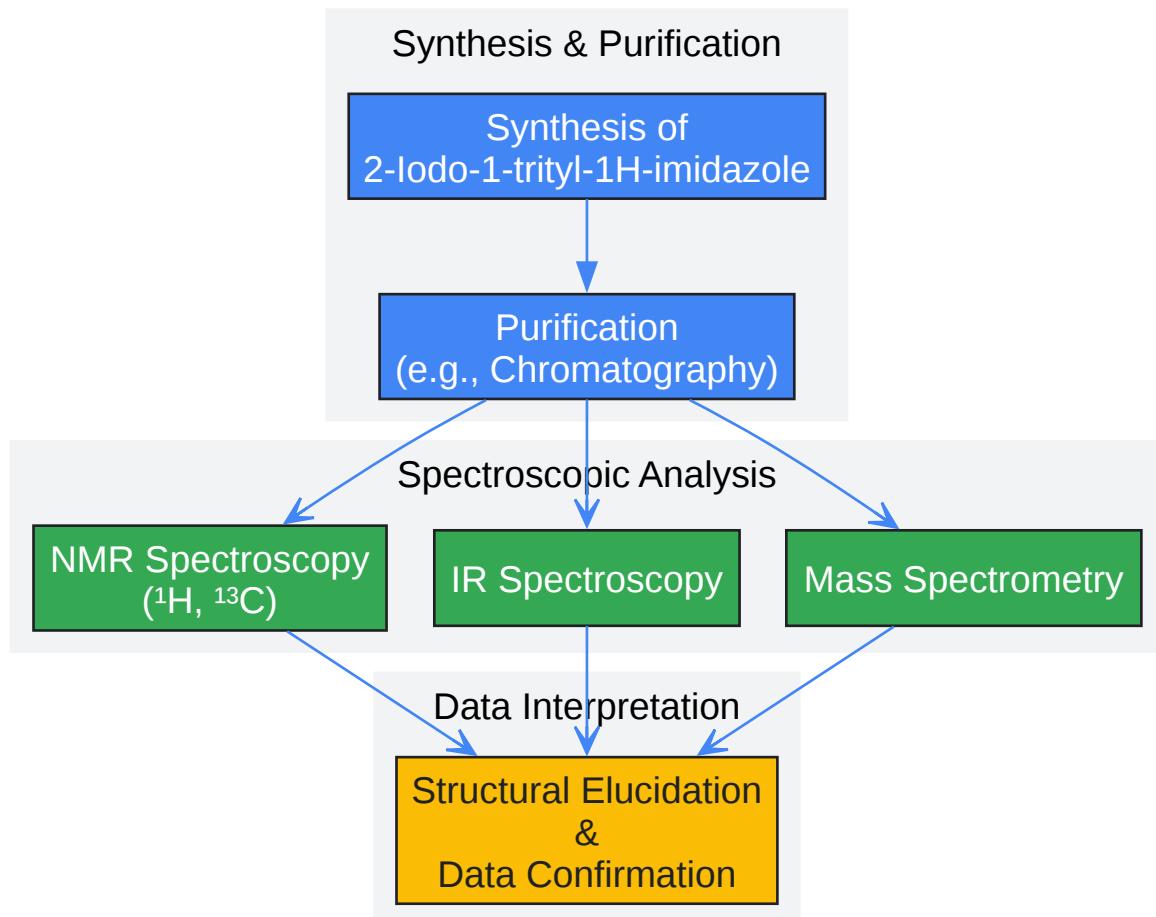
The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Iodo-1-trityl-1H-imidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) NMR spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts would be referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H NMR and CDCl₃ at δ 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film by dissolving a small amount in a volatile solvent (e.g., dichloromethane), depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet could be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.


Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. For EI, a direct insertion probe would likely be used. The observation of the molecular ion peak and the characteristic fragmentation pattern, particularly the highly stable trityl cation as the base peak, would be key for structural confirmation.

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound and the general structure of **2-Iodo-1-trityl-1H-imidazole**.

Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and spectroscopic analysis of an organic compound.

Caption: A diagram showing the connectivity of the main structural components of **2-Iodo-1-trityl-1H-imidazole**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Iodo-1-trityl-1H-imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1298042#spectroscopic-data-for-2-iodo-1-trityl-1h-imidazole-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1298042#spectroscopic-data-for-2-iodo-1-trityl-1h-imidazole-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com